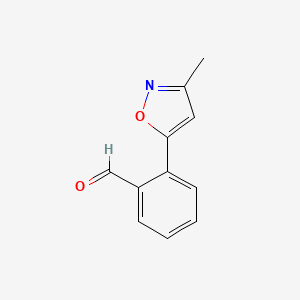

2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-6-11(14-12-8)10-5-3-2-4-9(10)7-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHOPHWSYOIUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 3 Methyl 1,2 Oxazol 5 Yl Benzaldehyde

Retrosynthetic Disconnection Analysis of 2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary disconnection approaches are considered, focusing on the formation of the isoxazole (B147169) ring, which is the core heterocyclic component.

Approach A: Disconnection across the C-C and C-O bonds of the isoxazole ring. This is the most common strategy for isoxazole synthesis and involves breaking the ring down to a three-carbon component and a source of hydroxylamine (B1172632). This identifies a 1,3-dicarbonyl compound tethered to the benzaldehyde (B42025) ring as a key precursor.

Approach B: Disconnection based on 1,3-dipolar cycloaddition. This approach breaks the C-C and C-O bonds on one side of the oxygen atom, leading to a nitrile oxide and an alkyne. This strategy is highly efficient for constructing the five-membered isoxazole ring. nih.gov

These analyses suggest that the synthesis can be strategically planned by constructing the isoxazole ring onto a pre-functionalized benzaldehyde derivative.

Precursor Chemical Selection and Optimization

The selection of appropriate precursor chemicals is critical for a successful synthesis. The choice is guided by the retrosynthetic analysis and aims to maximize yield and purity while minimizing side reactions.

The benzaldehyde portion of the target molecule serves as the foundational scaffold. The key is to introduce a reactive group at the ortho (2-position) of the aldehyde that can participate in the isoxazole ring formation.

For Approach A (Condensation): A suitable precursor is 2-(1,3-dioxobutyl)benzaldehyde . This β-diketone contains the necessary three-carbon chain that can react with hydroxylamine to form the isoxazole ring. The aldehyde group is typically protected during the synthesis of this precursor to prevent unwanted reactions.

For Approach B (Cycloaddition): A precursor such as 2-ethynylbenzaldehyde (B1209956) is required. The terminal alkyne group is the dipolarophile that will react with a nitrile oxide to form the isoxazole ring. nih.govorganic-chemistry.org

The optimization of these synthons involves developing high-yield procedures for their synthesis and ensuring the compatibility of the aldehyde functional group with the subsequent reaction conditions, often through the use of protecting groups.

The components required to form the 3-methyl-1,2-oxazole ring are selected based on the chosen synthetic route.

Hydroxylamine: For the condensation pathway with a β-diketone precursor, hydroxylamine (or its hydrochloride salt) is the essential reagent that provides the nitrogen and oxygen atoms for the isoxazole ring. nih.gov The reaction is typically carried out in a suitable solvent like ethanol (B145695).

Nitrile Oxide Precursors: For the 1,3-dipolar cycloaddition pathway, an acetonitrile (B52724) oxide dipole is required. Nitrile oxides are unstable and are usually generated in situ from precursors like acetaldoxime (B92144) through oxidation, or from hydroximoyl chlorides by elimination with a base. nih.govmdpi.com For instance, treating acetaldoxime with an oxidizing agent like N-chlorosuccinimide (NCS) generates the required nitrile oxide for the cycloaddition.

Direct Synthetic Approaches to this compound

Direct synthetic approaches aim to construct the target molecule in a minimal number of steps, often through cyclization reactions that form the core heterocyclic ring.

The formation of the 1,2-oxazole ring is the pivotal step in the synthesis. The two primary methods are the reaction of β-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes. nih.govnih.gov

From β-Diketones: The reaction of a 1,3-diketone with hydroxylamine is a robust and widely used method. nih.gov The reaction proceeds through the initial formation of a mono-oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring. The regioselectivity (determining the position of the methyl group) depends on the reaction conditions and the specific diketone structure.

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile (an alkyne or alkene). nih.gov To obtain the target structure, 2-ethynylbenzaldehyde would be reacted with acetonitrile oxide. This cycloaddition is highly regioselective and provides a powerful tool for constructing substituted isoxazoles. nih.gov

Condensation reactions provide an alternative and efficient route to isoxazole derivatives, sometimes involving the aldehyde moiety more directly in multi-component reactions. rsc.org

One prominent strategy is the reaction of aldehydes with primary nitro compounds. researchgate.net For instance, an aromatic aldehyde can condense with a primary nitro compound like nitroethane in a 1:2 molar ratio to form isoxazole derivatives. researchgate.net While not a direct route for the target molecule in its simplest form, variations of this chemistry could be adapted.

A more direct and highly relevant approach is the one-pot, three-component condensation reaction. mdpi.comresearchgate.net This method involves reacting an aldehyde, hydroxylamine hydrochloride, and a β-ketoester (like ethyl acetoacetate) in the presence of a catalyst. mdpi.comresearchgate.net This strategy is particularly powerful as it assembles the heterocyclic ring from simple precursors in a single step. The mechanism typically involves the formation of an oxime from the aldehyde and hydroxylamine, which then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration.

Below is a table summarizing potential reaction conditions for a three-component synthesis based on similar reported procedures.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent System | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Hydroxylamine HCl | β-Ketoester | Pyruvic acid in aqueous medium | Green chemistry approach, simple work-up | mdpi.com |

| Aromatic Aldehyde | Hydroxylamine HCl | β-Ketoester | Pyridine under ultrasound irradiation | Accelerated reaction rates, high yields | mdpi.com |

| Aromatic Aldehyde | Hydroxylamine HCl | β-Ketoester | Potassium phthalimide | Mild conditions, good yields | nih.gov |

These condensation-based cyclizations represent a highly efficient and atom-economical pathway for the synthesis of substituted isoxazoles directly from aldehyde precursors.

Cyclization Reactions for 1,2-Oxazole Ring Formation

1,3-Dipolar Cycloaddition Strategies for Isoxazole Ring Construction

The formation of the isoxazole core of this compound is frequently accomplished through 1,3-dipolar cycloaddition. This powerful reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. rsc.orgresearchgate.net For the synthesis of a 3-methyl-5-aryl substituted isoxazole, the strategy involves reacting a nitrile oxide derived from acetaldehyde (B116499) oxime (an acetone (B3395972) nitrile oxide precursor) with a substituted aryl alkyne. organic-chemistry.org

The in situ generation of nitrile oxides from aldoximes is a common approach to handle these reactive intermediates. researchgate.netresearchgate.net Dehydrogenation of the aldoxime using reagents like chloramine-T can yield the corresponding nitrile oxide, which is then immediately trapped by the dipolarophile (the alkyne). researchgate.net Another method for generating nitrile oxides is the dehydration of α-nitroketones. nih.gov

Key features of this methodology include its high regioselectivity, often leading to the desired 3,5-disubstituted isoxazole isomer. nih.govnih.gov The reaction conditions can be mild, and various functional groups are often tolerated. organic-chemistry.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Alkyne | Catalyst/Reagent | Conditions | Product Type |

|---|---|---|---|---|

| Aldoxime | Terminal Alkyne | Chloramine-T | Room Temperature | 3,5-disubstituted isoxazole researchgate.net |

| Hydroxyimidoyl chloride | Terminal Alkyne | Cu/Al2O3 | Ball-milling | 3,5-disubstituted isoxazole nih.gov |

Cross-Coupling Methodologies for Aryl-Oxazole Linkage

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient ways to form carbon-carbon and carbon-heteroatom bonds. These methods are pivotal in linking the pre-formed isoxazole ring to the benzaldehyde precursor or vice versa.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura type)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. researchgate.netacs.org In the context of synthesizing this compound, this could involve the coupling of a 5-halo-3-methylisoxazole with (2-formylphenyl)boronic acid, or a 3-methyl-5-(tributylstannyl)isoxazole (B183927) with 2-bromobenzaldehyde.

This methodology is valued for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of many boronic acids. nih.govnih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. acs.orgresearchgate.net Microwave-assisted Suzuki coupling has been shown to accelerate these reactions significantly. acs.orgresearchgate.net

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Oxazole Synthesis

| Oxazole (B20620) Substrate | Aryl Partner | Palladium Catalyst | Ligand | Base | Conditions |

|---|---|---|---|---|---|

| 2-Aryl-4-trifloyloxazole | Arylboronic acid | Pd(PPh3)4 | PPh3 | K3PO4 | Microwave, Dioxane/H2O acs.org |

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions offer a cost-effective alternative to palladium-based systems for the formation of aryl-heterocycle bonds. nih.govnih.gov These reactions can be used for direct C-H arylation, where a C-H bond on the isoxazole is directly coupled with an aryl halide, or for coupling an isoxazolyl organometallic reagent with an aryl halide. nih.govacs.org

Copper(I) iodide (CuI) is a commonly used catalyst, often in the presence of a ligand such as 1,10-phenanthroline (B135089) or triphenylphosphine (B44618) (PPh3), and a base like potassium carbonate (K2CO3). nih.gov These reactions can be performed in solvents like DMF and may require elevated temperatures. nih.gov Copper-catalyzed reactions are particularly useful for forming C-O and C-N bonds, but C-C bond formation is also well-established. nih.gov

Table 3: Copper-Mediated Arylation of Azoles

| Azole Substrate | Aryl Partner | Copper Catalyst | Ligand | Base | Conditions |

|---|---|---|---|---|---|

| Benzoxazole | Aryl bromide | CuI | PPh3 | K2CO3 | 135 °C, DMF nih.gov |

Van Leusen Oxazole Synthesis and Analogous Protocols

The Van Leusen oxazole synthesis is a well-established method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org The reaction proceeds via the formation of an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole ring. mdpi.comnih.gov This reaction is typically carried out under basic conditions, using bases such as potassium carbonate in methanol. mdpi.comnih.gov

While the Van Leusen reaction itself produces oxazoles, not isoxazoles, analogous multi-step protocols that result in the isoxazole core often start from similar aldehyde precursors. For instance, a multi-component reaction involving an aldehyde, hydroxylamine, and a β-ketoester can lead to the formation of a 3-methyl-isoxazol-5(4H)-one, which can be further functionalized. mdpi.com

Table 4: Van Leusen Oxazole Synthesis

| Aldehyde | Reagent | Base | Solvent | Product |

|---|

Cascade and Multi-Component Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single pot without isolating intermediates. nih.govresearchgate.net These sequences are highly efficient in terms of atom economy and operational simplicity. Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains significant portions of all reactants, are also a powerful tool for building molecular complexity. mdpi.com

For the synthesis of isoxazoles, a cascade reaction might involve the in situ generation of a nitrile oxide followed by a 1,3-dipolar cycloaddition and subsequent functionalization. organic-chemistry.org A one-pot, three-component reaction for isoxazole synthesis can involve the Sonogashira coupling of an acid chloride with a terminal alkyne, followed by a 1,3-dipolar cycloaddition of the resulting alkynone with an in situ generated nitrile oxide. organic-chemistry.org Another example is the reaction of aldehydes, hydroxylamine, and a β-ketoester to form isoxazol-5(4H)-ones. mdpi.com

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound and its precursors heavily relies on a variety of catalytic systems to promote efficiency, selectivity, and yield.

Palladium Catalysts : Palladium complexes are paramount in cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2]. acs.org These catalysts, in combination with appropriate ligands, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Copper Catalysts : Copper-based catalysts provide a more economical option for cross-coupling reactions. nih.govnih.gov Copper(I) salts, such as CuI, are frequently employed, often with ligands like PPh3 or 1,10-phenanthroline to stabilize the copper center and promote the desired reactivity. nih.gov Copper catalysts are also used in some cycloaddition reactions. nih.gov

Other Metal Catalysts : Other transition metals can also play a role in the synthesis of isoxazole derivatives. For instance, gold(III) chloride (AuCl3) has been used to catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. organic-chemistry.org Zirconium(IV) chloride (ZrCl4) has been reported as a catalyst for the synthesis of benzoxazoles from catechols, aldehydes, and ammonium (B1175870) acetate (B1210297). nih.gov

Organocatalysts : In some synthetic routes, organocatalysts can be employed. For example, bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the formation of isoxazole derivatives in cascade reactions. rsc.org

The choice of the catalytic system is critical and depends on the specific reaction being performed, the nature of the substrates, and the desired outcome.

Transition Metal-Catalyzed Processes

Transition metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of biaryl compounds like this compound. Palladium- and nickel-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are particularly well-suited for this purpose due to their high efficiency, functional group tolerance, and broad substrate scope. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

A primary strategy involves the Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide. For the target molecule, this could be approached in two ways:

Route A: Coupling of 2-formylphenylboronic acid with a 5-halo-3-methylisoxazole (e.g., 5-bromo-3-methylisoxazole).

Route B: Coupling of a 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde) with a 3-methylisoxazole-5-boronic acid or its corresponding ester.

The catalytic cycle, typically initiated by the oxidative addition of the organic halide to a Pd(0) complex, is facilitated by a variety of phosphine-based ligands. The choice of ligand is critical, with bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) often providing superior activity for challenging couplings involving heteroaryl substrates. organic-chemistry.orgnih.gov

The Negishi coupling offers an alternative, utilizing an organozinc reagent instead of an organoboron compound. wikipedia.orgorganic-chemistry.org This reaction can be particularly effective for substrates that are sensitive to the basic conditions of the Suzuki coupling. The synthesis could proceed by coupling a 2-halobenzaldehyde with a (3-methyl-1,2-oxazol-5-yl)zinc halide. mit.edupitt.edu Palladium catalysts are generally preferred for their high yields and functional group tolerance, though nickel catalysts can also be employed. wikipedia.org

Table 1: Comparison of Plausible Transition Metal-Catalyzed Routes

| Reaction | Route | Reactant 1 | Reactant 2 | Catalyst System (Example) | Key Advantages |

| Suzuki-Miyaura | A | 2-Formylphenylboronic acid | 5-Bromo-3-methylisoxazole | Pd(OAc)₂, SPhos, K₂CO₃ | Availability of boronic acids; mild conditions. |

| Suzuki-Miyaura | B | 2-Bromobenzaldehyde | 3-Methylisoxazole-5-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Tolerates various functional groups. |

| Negishi | C | 2-Bromobenzaldehyde | (3-Methyl-1,2-oxazol-5-yl)zinc chloride | Pd(dba)₂, CPhos | High reactivity; useful for complex fragments. organic-chemistry.orgmit.edu |

Organocatalytic and Metal-Free Synthetic Routes

While transition metal catalysis dominates biaryl synthesis, increasing interest in green chemistry has spurred the development of metal-free alternatives. For this compound, a plausible metal-free approach involves the construction of the isoxazole ring directly onto a pre-functionalized benzaldehyde scaffold. rsc.org

One of the most established metal-free methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. rsc.org In this context, the synthesis could proceed as follows:

Generation of a nitrile oxide from 2-formylbenzaldoxime. This can be achieved using common oxidants like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS).

In situ reaction of the generated nitrile oxide with propyne. This cycloaddition would regioselectively form the desired 3-methyl-5-arylisoxazole ring system.

This approach avoids the use of heavy metals, reducing cost and toxicity. However, the handling of potentially unstable nitrile oxide intermediates and the regioselectivity of the cycloaddition are critical parameters that require careful control. rsc.org Base-mediated conditions are often employed to facilitate the reaction. rsc.org Other metal-free strategies, such as iodine-mediated oxidative dehydrogenation, have been developed for forming C-C bonds in different heterocyclic systems and could potentially be adapted, though this is less established for the specific target molecule. semanticscholar.org

Heterogeneous and Recyclable Catalyst Systems

To address the drawbacks of homogeneous catalysis, such as catalyst contamination of the product and the difficulty of catalyst recovery, heterogeneous systems have been developed. These catalysts, where the active metal species is immobilized on a solid support, are easily separated from the reaction mixture and can often be reused for multiple cycles. mdpi.comglobethesis.com

For the synthesis of this compound via Suzuki-Miyaura coupling, several types of heterogeneous palladium catalysts could be employed:

Palladium on Carbon (Pd/C): A classic and commercially available heterogeneous catalyst.

Palladium Nanoparticles: These can be supported on various materials, including metal oxides (e.g., Al₂O₃, CeO₂), silica (B1680970), or magnetic nanoparticles (e.g., Fe₃O₄). acs.orgnih.gov Magnetic nanoparticles are particularly advantageous as they allow for simple catalyst separation using an external magnet. nih.gov

Encapsulated Catalysts: Palladium species can be microencapsulated within a polymer matrix, such as polyurea (e.g., Pd EnCat™). This prevents metal leaching and allows for simple filtration and reuse. mdpi.com

These recyclable systems offer significant environmental and economic benefits, aligning with the principles of green chemistry. mdpi.com While heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts, optimization of reaction conditions often leads to excellent yields. A key challenge remains the prevention of metal leaching from the support, which can reduce catalyst lifetime and contaminate the product. mdpi.commdpi.com

Reaction Condition Optimization for Enhanced Synthetic Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters include the choice of solvent, reaction temperature, and the precise control of catalyst and reagent stoichiometry.

Solvent Effects and Reaction Media Engineering

The solvent plays a critical role in transition metal-catalyzed cross-coupling reactions, influencing catalyst solubility, stability, and reactivity. whiterose.ac.ukrsc.org The polarity of the solvent can dramatically affect the reaction outcome, particularly in Suzuki couplings. nih.govresearchgate.net

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dioxane, and tetrahydrofuran (B95107) (THF) are commonly used. They are effective at dissolving both the organic substrates and the inorganic base required for the reaction. numberanalytics.com The coordinating ability of solvents like DMF can stabilize the active palladium catalyst. whiterose.ac.uk

Protic Solvents: Mixtures of organic solvents with water (e.g., Toluene (B28343)/H₂O, THF/H₂O) are frequently employed in Suzuki reactions. Water can facilitate the dissolution of the inorganic base (e.g., K₂CO₃) and influence the transmetalation step of the catalytic cycle. numberanalytics.com

Non-polar Solvents: Solvents like toluene are also effective, often used when anhydrous conditions are preferred.

The choice of solvent can even alter the chemoselectivity of a reaction. For instance, in couplings with substrates bearing multiple reactive sites, polar solvents might favor reaction at one site, while non-polar solvents favor another. nih.govresearchgate.net

Table 2: Influence of Solvent on a Hypothetical Suzuki Coupling Yield

| Entry | Solvent System | Dielectric Constant (Approx.) | Relative Yield (%) | Notes |

| 1 | Toluene | 2.4 | 65 | Good for anhydrous conditions, but base solubility can be low. |

| 2 | THF | 7.6 | 85 | Good general-purpose solvent for cross-couplings. |

| 3 | Dioxane | 2.2 | 88 | Commonly used, but has safety concerns. |

| 4 | DMF | 36.7 | 92 | High polarity can accelerate the reaction but may also promote side reactions. |

| 5 | THF / H₂O (2:1) | - | 95 | Biphasic system often improves base efficiency and reaction rates. numberanalytics.com |

Temperature and Pressure Profiling

Temperature is a critical parameter that directly influences the reaction rate. For most palladium-catalyzed cross-coupling reactions, elevated temperatures are required to achieve a reasonable reaction rate, typically ranging from 60 °C to 120 °C. sigmaaldrich.comrsc.org

Lower Temperatures (RT - 60 °C): May be sufficient for highly reactive substrates or when using very active catalyst systems (e.g., those with advanced biarylphosphine ligands). nih.gov However, reactions are often slow.

Optimal Range (80 °C - 110 °C): This range often provides a good balance between reaction speed and catalyst stability. researchgate.netacs.org For many Suzuki reactions, refluxing in solvents like THF (~66 °C) or Toluene (~111 °C) is common.

Pressure is generally not a significant variable unless volatile reagents or solvents are used in a sealed vessel to reach temperatures above their atmospheric boiling points. acs.org For the synthesis of the target molecule, reactions are typically conducted at atmospheric pressure.

Table 3: Effect of Temperature on Reaction Yield and Time

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observation |

| 1 | 40 | 24 | 35 | Reaction is very slow. |

| 2 | 60 | 12 | 78 | Moderate reaction rate. |

| 3 | 80 | 6 | 94 | Optimal balance of rate and yield. researchgate.net |

| 4 | 100 | 4 | 95 | Fast reaction, slight increase in byproducts. numberanalytics.com |

| 5 | 120 | 2 | 89 | Faster rate, but evidence of catalyst decomposition observed. |

Catalyst Loading and Stoichiometric Control

The efficiency of a cross-coupling reaction is highly dependent on the amount of catalyst and the stoichiometry of the reactants.

Catalyst Loading: The amount of palladium catalyst is typically in the range of 0.5 to 5 mol%. rsc.org While higher catalyst loadings can increase the reaction rate, they also increase costs and the amount of residual metal in the final product. Optimizing to the lowest effective catalyst loading is a key goal in process chemistry. rsc.org The ligand-to-metal ratio is also crucial; a ratio of 1:1 to 2:1 is common for monoligated active species.

Stoichiometric Control: In Suzuki couplings, the organoboron reagent is often used in a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. acs.org The base is a critical component, and typically 2 to 3 equivalents are used to facilitate the transmetalation step. The choice and amount of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction's success, with stronger bases sometimes required for less reactive substrates. Precise stoichiometric control is essential to ensure complete consumption of the limiting reagent and to minimize side reactions, such as the homocoupling of the boronic acid reagent. rsc.org

Chemical Reactivity and Derivatization Studies of 2 3 Methyl 1,2 Oxazol 5 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) attached to the phenyl ring is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. Its position on the benzene (B151609) ring, ortho to the bulky 1,2-oxazol-5-yl substituent, may introduce steric considerations that can influence reaction rates and equilibria.

Nucleophilic Addition Pathways

The carbonyl carbon of the aldehyde is electron-deficient and readily reacts with a wide array of nucleophiles. This reaction typically involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol derivative.

Common nucleophilic addition reactions include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) results in the formation of secondary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the aldehyde to form secondary alcohols.

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. britannica.com

| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(2-(3-Methyl-1,2-oxazol-5-yl)phenyl)ethanol | Secondary Alcohol |

| Phenylithium (C₆H₅Li) | Lithium alkoxide | (2-(3-Methyl-1,2-oxazol-5-yl)phenyl)(phenyl)methanol | Secondary Alcohol |

| Sodium cyanide (NaCN/H⁺) | Alkoxide | 2-Hydroxy-2-(2-(3-methyl-1,2-oxazol-5-yl)phenyl)acetonitrile | Cyanohydrin |

Oxidative Transformations to Carboxylic Acid Derivatives

Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The aldehyde proton is abstracted, and an oxygen atom is inserted into the C-H bond.

Common oxidizing agents for this conversion include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids in acidic, basic, or neutral conditions.

Chromium Trioxide (CrO₃) in acidic media (Jones Reagent): A powerful oxidant for this transformation.

Potassium Dichromate (K₂Cr₂O₇) in sulfuric acid: Another classic reagent for aldehyde oxidation.

Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, producing a characteristic silver mirror. This reaction is often used as a qualitative test for aldehydes.

The oxidation of this compound yields 2-(3-Methyl-1,2-oxazol-5-yl)benzoic acid, a valuable intermediate for further synthesis.

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous NaOH, heat, then H₃O⁺ | 2-(3-Methyl-1,2-oxazol-5-yl)benzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972), 0°C to room temp. | 2-(3-Methyl-1,2-oxazol-5-yl)benzoic acid |

| Potassium Dichromate (K₂Cr₂O₇) | Aqueous H₂SO₄, heat | 2-(3-Methyl-1,2-oxazol-5-yl)benzoic acid |

Reductive Conversions to Alcohol Derivatives

The aldehyde functional group can be easily reduced to a primary alcohol. This is a common transformation achieved through the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Key reducing agents include:

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, commonly used in alcoholic or aqueous solvents. It is safe to handle and highly effective for reducing aldehydes and ketones. libretexts.orgchemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and reactive reducing agent than NaBH₄. britannica.comlibretexts.org It must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its violent reaction with water. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). britannica.com

The reduction of this compound produces (2-(3-Methyl-1,2-oxazol-5-yl)phenyl)methanol.

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), room temp. | (2-(3-Methyl-1,2-oxazol-5-yl)phenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Diethyl Ether or THF 2. H₃O⁺ workup | (2-(3-Methyl-1,2-oxazol-5-yl)phenyl)methanol |

| Hydrogen (H₂) with Catalyst | Pd/C, Ethanol, H₂ pressure | (2-(3-Methyl-1,2-oxazol-5-yl)phenyl)methanol |

Condensation Reactions for Schiff Base Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then dehydrates (loses a water molecule) to form the stable C=N double bond of the imine. The reaction is typically catalyzed by a small amount of acid and often involves removing the water formed to drive the equilibrium toward the product.

| Primary Amine (R-NH₂) | Schiff Base Product Name |

|---|---|

| Aniline (C₆H₅NH₂) | N-((2-(3-Methyl-1,2-oxazol-5-yl)phenyl)methylene)aniline |

| Benzylamine (C₆H₅CH₂NH₂) | N-((2-(3-Methyl-1,2-oxazol-5-yl)phenyl)methylene)-1-phenylmethanamine |

| Ethanolamine (HOCH₂CH₂NH₂) | 2-(((2-(3-Methyl-1,2-oxazol-5-yl)phenyl)methylene)amino)ethan-1-ol |

Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is an aromatic five-membered heterocycle. Its aromaticity and the presence of two heteroatoms (nitrogen and oxygen) influence its reactivity. The ring is generally considered electron-deficient, which can make electrophilic substitution more difficult than for benzene.

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

Potential electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl, I) at the C4 position using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl). nih.gov

Nitration: Introduction of a nitro group (-NO₂) at the C4 position, typically using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) at the C4 position using fuming sulfuric acid.

| Reaction | Reagent | Expected Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2-(4-Bromo-3-methyl-1,2-oxazol-5-yl)benzaldehyde |

| Nitration | HNO₃/H₂SO₄ | 2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)benzaldehyde |

| Iodination | Iodine monochloride (ICl) | 2-(4-Iodo-3-methyl-1,2-oxazol-5-yl)benzaldehyde |

Nucleophilic Attack and Ring-Opening Processes

The isoxazole (B147169) ring, while aromatic, possesses a weak N-O bond that makes it susceptible to cleavage under various conditions, particularly through nucleophilic attack. This reactivity is a cornerstone of isoxazole chemistry, enabling its transformation into other valuable chemical structures.

In the context of this compound, nucleophilic attack can theoretically occur at several positions. The most electrophilic carbon center is the carbonyl carbon of the aldehyde group. However, the isoxazole ring itself can react with nucleophiles, often leading to ring-opening. For instance, treatment of isoxazoles with strong nucleophiles or under reductive conditions can cleave the N–O bond.

A notable example of this is the ring-opening fluorination of isoxazoles. nih.govresearchgate.net When treated with an electrophilic fluorinating agent like Selectfluor, isoxazoles undergo a process that leads to fluorination and subsequent deprotonation, resulting in the cleavage of the N-O bond to form tertiary fluorinated carbonyl compounds. nih.govresearchgate.netorganic-chemistry.org This reaction proceeds via an initial electrophilic fluorination of the isoxazole ring, followed by a nucleophilic attack that facilitates the ring opening. researchgate.net This process transforms the heterocyclic isoxazole core into a linear α-fluorocyanoketone, demonstrating a powerful method for introducing fluorine into a molecule. nih.govresearchgate.net

The general mechanism for the cleavage of the isoxazole N-O bond can also be initiated by electron capture, which triggers the dissociation of the bond and the opening of the ring. nsf.gov Transition metal catalysts have also been employed to mediate the functionalization of isoxazoles, often proceeding through cleavage of the N-O bond. researchgate.net

The presence of the aldehyde group in this compound introduces a competitive site for nucleophilic attack. Standard carbonyl chemistry, such as additions of organometallic reagents or cyanide, would be expected to occur readily at the aldehyde. The choice of reagent and reaction conditions would be critical to selectively target either the aldehyde or the isoxazole ring.

Table 1: Examples of Isoxazole Ring-Opening Reactions with Nucleophiles This table presents generalized reactions for the isoxazole ring system, illustrating potential pathways for derivatives of this compound.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Ring-Opening Fluorination | Selectfluor | α-Fluorocyanoketone | nih.gov, researchgate.net, organic-chemistry.org |

| Reductive Cleavage | Catalytic Hydrogenation (e.g., H₂/Pd) | β-Enaminoketone | N/A |

| Base-Mediated Cleavage | Strong Base (e.g., NaOEt) | Cyano ketone | N/A |

Rearrangement Reactions

Ortho-substituted benzaldehydes are known to undergo various rearrangement reactions, often catalyzed by acidic or basic conditions. For this compound, potential rearrangements could involve interactions between the proximal aldehyde and isoxazole moieties.

Studies on analogous systems, such as o-(pivaloylaminomethyl)benzaldehydes, have shown that acidic conditions can induce rearrangement to form regioisomeric aldehydes. beilstein-journals.org This transformation is rationalized by the formation of an intermediate isoindole, followed by hydrolysis at a different position to yield the rearranged product. beilstein-journals.org While structurally different, this example highlights the potential for functional group migration in ortho-substituted benzaldehydes.

Another class of relevant transformations is the Wittig rearrangement. Research on 2-(2-benzyloxy)aryloxazolines, which are structurally related, shows that treatment with a strong base can lead to a nih.govresearchgate.net-Wittig rearrangement of the benzyloxy group. nih.gov This suggests that under strongly basic conditions, deprotonation of a carbon adjacent to one of the heterocyclic rings could potentially initiate a rearrangement process involving the ortho-formyl group. However, direct evidence for such a rearrangement in this compound is not documented.

Reactivity of the Benzene Ring

Electrophilic Aromatic Substitution on the Phenyl Moiety

The benzene ring of this compound is substituted with two groups that influence the rate and regioselectivity of electrophilic aromatic substitution (SEAr). The formyl group (-CHO) is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. The 3-methyl-1,2-oxazol-5-yl group is also generally considered to be electron-withdrawing, which would further deactivate the benzene ring towards electrophilic attack.

The directing effect of the isoxazolyl substituent is crucial. In similar aryl-azole systems, the heterocyclic ring often directs incoming electrophiles to the ortho and para positions relative to itself, although its deactivating nature can make such reactions challenging. nih.gov In the case of this compound, the positions on the benzene ring are C3, C4, C5, and C6.

Position C3: Ortho to the isoxazole and meta to the aldehyde.

Position C4: Meta to the isoxazole and meta to the aldehyde.

Position C5: Para to the isoxazole and meta to the aldehyde.

Position C6: Ortho to the aldehyde and meta to the isoxazole.

Given that both groups are deactivating, harsh reaction conditions would likely be required for SEAr. The directing effects are somewhat conflicting. The aldehyde directs meta (to C3 and C5), while the isoxazole would likely direct ortho/para (to C3 and C5). Therefore, substitution would be strongly favored at the C3 and C5 positions, with the specific outcome depending on the electrophile and reaction conditions. Steric hindrance from the adjacent substituents might disfavor attack at the C3 position.

Strategies for Selective Functionalization and Derivatization

Chemoselective Transformations

The presence of two distinct reactive sites—the aldehyde and the isoxazole ring—allows for chemoselective reactions.

Transformations of the Aldehyde Group: The aldehyde is a versatile functional group that can undergo a wide array of transformations under conditions that would likely leave the relatively stable isoxazole ring intact. These include:

Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents.

Reduction: Selective reduction to a benzyl (B1604629) alcohol using reagents like sodium borohydride.

Reductive Amination: Conversion to a secondary or tertiary amine by reaction with an amine in the presence of a reducing agent.

Wittig Reaction: Conversion of the carbonyl to an alkene.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, a common strategy in the synthesis of various heterocyclic and carbocyclic systems. mdpi.com

Transformations of the Isoxazole Ring: Conversely, specific reagents can be chosen to target the isoxazole ring while preserving the aldehyde. As discussed previously, strong nucleophiles or specific fluorinating agents can induce ring-opening. nih.gov Catalytic hydrogenation under harsh conditions could potentially reduce the N-O bond, leading to ring cleavage.

Regioselective Modifications

Achieving regioselectivity in the functionalization of the benzene ring is a key synthetic challenge. Beyond the electrophilic aromatic substitution patterns discussed above, modern synthetic methods offer alternative strategies.

One powerful technique is directed ortho-metalation. In this approach, a functional group directs a strong base (typically an organolithium or magnesium amide reagent) to deprotonate the adjacent ortho position, creating a nucleophilic carbon center that can be trapped with an electrophile. Studies on the magnesiation of N-aryl azoles using sterically hindered magnesium amide bases have demonstrated highly regioselective ortho-functionalization. nih.gov For this compound, it is conceivable that either the aldehyde or the isoxazole nitrogen could act as a directing group. However, the acidic nature of the formyl proton could complicate lithiation reactions. If the isoxazole ring were the directing group, this would enable functionalization at the C3 position, a position also favored by SEAr.

Table 2: Potential Regioselective Functionalization Reactions This table outlines potential strategies for regioselective modification based on general principles and reactions of related compounds.

| Position | Reaction Type | Potential Reagent(s) | Expected Product | Reference(s) |

| C3 / C5 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrated benzaldehyde (B42025) derivative | nih.gov |

| C3 | Directed Ortho-Metalation | TMPMgBu, then Electrophile (E⁺) | 3-E-substituted benzaldehyde derivative | nih.gov |

Mechanistic Investigations into Key Reaction Pathways Involving this compound

The reactivity of this compound is primarily dictated by the aldehyde functional group, which serves as an electrophilic center for a variety of nucleophilic addition and condensation reactions. The presence of the 3-methyl-1,2-oxazol-5-yl substituent can influence the electronic properties and steric environment of the aldehyde, thereby modulating its reactivity and the stability of reaction intermediates. While specific mechanistic studies for this particular compound are not extensively documented, plausible reaction pathways for its key transformations can be elucidated by drawing parallels with well-established mechanisms for other substituted benzaldehydes in similar reactions, such as multicomponent reactions and the synthesis of heterocyclic systems.

Proposed Mechanism for Multicomponent Reactions: Synthesis of Dihydropyrimidinone Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. A classic example is the Biginelli reaction, which is used to synthesize dihydropyrimidinones. In a hypothetical MCR involving this compound, a β-ketoester (like ethyl acetoacetate), and urea (B33335), the reaction is typically catalyzed by an acid.

The proposed mechanism commences with the acid-catalyzed condensation between urea and the aldehyde. The protonation of the carbonyl oxygen of this compound enhances its electrophilicity, facilitating the nucleophilic attack by one of the amino groups of urea. Subsequent dehydration leads to the formation of an N-acyliminium ion intermediate. This intermediate is a key electrophile in the reaction cascade.

Concurrently, the β-ketoester exists in equilibrium with its enol form. The enol tautomer then acts as a nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This step results in the formation of an open-chain intermediate which then undergoes an intramolecular cyclization. The terminal amino group of the urea moiety attacks the carbonyl carbon of the ester group, leading to a tetrahedral intermediate. Finally, elimination of a molecule of ethanol and subsequent tautomerization yields the stable dihydropyrimidinone ring system.

A plausible mechanistic pathway is outlined below:

Step 1: Formation of the N-acyliminium ion

This compound reacts with urea under acidic conditions, followed by dehydration, to form a reactive N-acyliminium ion.

Step 2: Nucleophilic addition of the β-ketoester enol

The enol form of ethyl acetoacetate (B1235776) attacks the N-acyliminium ion.

Step 3: Cyclization and Dehydration

The intermediate undergoes intramolecular cyclization and subsequent dehydration to form the final dihydropyrimidinone product.

| Step | Reactants | Key Intermediate | Product |

| 1 | This compound, Urea, H+ | N-acyliminium ion | - |

| 2 | N-acyliminium ion, Ethyl acetoacetate (enol form) | Open-chain ureide | - |

| 3 | Open-chain ureide | Tetrahydropyrimidine | 4-(2-(3-Methyl-1,2-oxazol-5-yl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

Proposed Mechanism for Friedländer Annulation: Synthesis of Quinolines

The Friedländer annulation is a widely used method for the synthesis of quinolines and their derivatives. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. While this compound itself is not a 2-aminoaryl aldehyde, its derivatives, where an amino group is introduced ortho to the aldehyde, would be suitable substrates for this reaction.

Assuming the synthesis of a hypothetical 2-amino-6-(3-methyl-1,2-oxazol-5-yl)benzaldehyde, its reaction with a ketone like acetone under acid or base catalysis would proceed via a series of condensation and cyclization steps to yield a substituted quinoline (B57606).

Under basic conditions, the reaction is initiated by the deprotonation of the α-carbon of acetone to form an enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-amino-6-(3-methyl-1,2-oxazol-5-yl)benzaldehyde in an aldol-type addition. The resulting β-hydroxy ketone intermediate then undergoes intramolecular cyclization, where the amino group attacks the ketone carbonyl. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoline ring.

Alternatively, under acidic catalysis, the reaction begins with the protonation of the carbonyl group of the benzaldehyde, enhancing its electrophilicity. This is followed by the nucleophilic attack of the enol form of acetone. The subsequent steps of intramolecular cyclization and dehydration are similar to the base-catalyzed pathway, ultimately affording the quinoline product.

| Catalyst Condition | Initial Step | Key Intermediate(s) | Final Product |

| Base-catalyzed | Formation of acetone enolate | Aldol (B89426) adduct, Dihydroquinoline | 8-(3-Methyl-1,2-oxazol-5-yl)-2-methylquinoline |

| Acid-catalyzed | Protonation of the aldehyde | Iminium ion, Dihydroquinoline | 8-(3-Methyl-1,2-oxazol-5-yl)-2-methylquinoline |

These proposed mechanisms provide a foundational understanding of the reactivity of this compound in key synthetic transformations. Further experimental and computational studies would be necessary to fully elucidate the intricate details of these reaction pathways and the influence of the isoxazole substituent on the reaction kinetics and outcomes.

Advanced Spectroscopic Characterization of 2 3 Methyl 1,2 Oxazol 5 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aldehyde proton (CHO) characteristically appears as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The four protons on the ortho-substituted benzene (B151609) ring would present a complex multiplet pattern in the aromatic region (δ 7.0–8.5 ppm). The proton adjacent to the aldehyde group is expected to be the most downfield of the aromatic signals. The proton on the C4 position of the oxazole (B20620) ring should produce a sharp singlet, anticipated around δ 6.5–7.5 ppm. sciarena.com The methyl group protons attached to the oxazole ring would yield a singlet at approximately δ 2.3–2.6 ppm, reflecting the electronic environment of the heterocyclic ring. sciarena.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet |

| Oxazole (C4-H) | 6.5 - 7.5 | Singlet |

| Methyl (-CH₃) | 2.3 - 2.6 | Singlet |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The aldehyde carbonyl carbon is expected to resonate significantly downfield, around δ 190–195 ppm. The six carbons of the disubstituted benzene ring will appear in the δ 120–140 ppm range. The carbons directly bonded to the aldehyde and oxazole substituents (C2 and C1, respectively) will have distinct chemical shifts from the other four aromatic carbons.

For the oxazole ring, the C3 and C5 carbons, being bonded to nitrogen and oxygen, are expected at lower fields (δ 160–170 ppm), while the C4 carbon should appear at a higher field (δ 100–110 ppm). rsc.orgrsc.org The methyl carbon is anticipated to produce a signal in the aliphatic region, around δ 10–15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Oxazole (C3 & C5) | 160 - 170 |

| Aromatic (Ar-C) | 120 - 140 |

| Oxazole (C4) | 100 - 110 |

| Methyl (-CH₃) | 10 - 15 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for assembling the molecular structure by establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons, which is particularly useful for assigning the protons within the aromatic spin system of the benzaldehyde (B42025) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. nih.govmdpi.com This would unequivocally link the proton signals for the aldehyde, aromatic, oxazole, and methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular fragments by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations for this compound would include:

The aldehyde proton correlating to the C1 and C2 carbons of the benzene ring.

The oxazole C4-H proton correlating to the C3 and C5 carbons of the oxazole ring and the C2 carbon of the benzene ring, confirming the connectivity between the two rings.

The methyl protons correlating to the C3 carbon of the oxazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be characterized by several key absorption bands.

A very strong and sharp band corresponding to the C=O stretching vibration of the aldehyde is expected around 1700 cm⁻¹. researchgate.net The characteristic C-H stretch of the aldehyde group typically appears as a pair of weaker bands near 2820 cm⁻¹ and 2720 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The 1600–1450 cm⁻¹ region will contain several bands due to C=C stretching vibrations within the aromatic ring. Vibrations associated with the oxazole ring, such as C=N and C-O stretching, are expected in the fingerprint region (1650–1000 cm⁻¹). rsc.orgrsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak |

| Aldehyde C=O Stretch | ~1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Oxazole Ring Vibrations | 1650 - 1000 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, comprising the benzaldehyde and oxazole rings, is expected to give rise to distinct absorption bands.

Strong absorptions in the 200–300 nm region are anticipated, corresponding to π → π* transitions within the aromatic and heterocyclic ring systems. Additionally, the carbonyl group of the aldehyde will exhibit a characteristic, albeit weaker, n → π* transition at a longer wavelength, likely above 300 nm. researchgate.net The exact position and intensity of these bands are influenced by the solvent polarity.

Table 4: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected λmax Region (nm) |

| π → π | 200 - 300 |

| n → π | > 300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (C₁₁H₉NO₂), the molecular weight is 187.19 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at an m/z of 187. The fragmentation pattern would likely involve characteristic losses from the aldehyde group and cleavage of the bond connecting the two rings. Common fragments would include:

[M-1]⁺ (m/z 186): Resulting from the loss of a hydrogen radical from the aldehyde group.

[M-29]⁺ (m/z 158): Corresponding to the loss of a CHO radical or sequential loss of H and CO. nist.gov

m/z 105: A fragment corresponding to the benzoyl cation [C₆H₄CHO]⁺.

m/z 82: A fragment representing the methyl-oxazole cation [C₄H₄NO]⁺.

Further fragmentation of the oxazole ring could also occur, providing additional structural information. researchgate.net

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

| 187 | [M]⁺ |

| 186 | [M-H]⁺ |

| 158 | [M-CHO]⁺ |

| 105 | [C₇H₅O]⁺ |

| 82 | [C₄H₄NO]⁺ |

Computational Chemistry Investigations of 2 3 Methyl 1,2 Oxazol 5 Yl Benzaldehyde

In Silico Approaches for Reaction Pathway Prediction and Chemical Space Exploration

Computational chemistry offers powerful in silico tools to predict reaction pathways and explore the vast chemical space surrounding a target molecule like 2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde. These methods allow for the theoretical investigation of synthetic routes, reaction mechanisms, and the design of novel derivatives with desired properties, significantly accelerating research and development while reducing experimental costs.

Reaction Pathway Prediction

The synthesis of this compound can be investigated using retrosynthesis prediction software and quantum chemical calculations. These computational approaches can identify plausible synthetic routes and evaluate their feasibility.

Retrosynthetic Analysis: Software tools can propose disconnections of the target molecule to identify potential starting materials. For this compound, a common disconnection would be at the C-C bond between the benzaldehyde (B42025) and isoxazole (B147169) rings, suggesting a coupling reaction. Another approach could involve the formation of the isoxazole ring as a key step.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method to study reaction mechanisms in detail. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing insights into the most favorable reaction conditions.

For instance, a hypothetical reaction step in the synthesis of this compound could be computationally modeled to understand its viability. The table below illustrates the type of data that would be generated from such a study.

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Hypothetical Coupling | 2-formylphenylboronic acid + 5-halo-3-methylisoxazole | [TS Structure] | This compound | Calculated Value | Calculated Value |

| Isoxazole Formation | Substituted Chalcone + Hydroxylamine (B1172632) | [TS Structure] | This compound precursor | Calculated Value | Calculated Value |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

These calculations can help chemists select the most promising synthetic routes for experimental validation, saving time and resources.

Chemical Space Exploration

In silico methods are invaluable for exploring the chemical space around this compound to design new molecules with potentially enhanced biological activity or improved physicochemical properties. This is often achieved through techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular Docking: If the biological target of this compound is known, molecular docking can be used to predict the binding affinity and orientation of virtual derivatives within the target's active site. This allows for the rational design of more potent analogs. A virtual library of derivatives can be created by modifying the substituents on the benzaldehyde or methylisoxazole rings.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a library of virtual analogs of this compound, a QSAR model can predict their activity. This helps in prioritizing the synthesis of the most promising candidates.

The exploration of chemical space can be summarized in the following table, outlining the types of modifications and the properties that would be computationally evaluated.

| Parent Compound | Virtual Modification | Predicted Property (Example) | Computational Method |

| This compound | Substitution on the phenyl ring (e.g., -Cl, -F, -OCH3) | Increased binding affinity to a target protein | Molecular Docking |

| This compound | Modification of the methyl group on the isoxazole | Improved metabolic stability | ADMET Prediction |

| This compound | Alteration of the aldehyde functional group | Enhanced solubility | QSAR, Property Prediction Software |

Through these in silico approaches, a vast number of derivatives can be screened virtually, allowing researchers to focus their synthetic efforts on a smaller, more promising set of compounds. This integration of computational and experimental chemistry is a cornerstone of modern drug discovery and materials science.

Synthetic Utility and Applications in Organic Synthesis Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The structure of 2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde makes it an exemplary building block for synthesizing more complex molecules. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. Simultaneously, the isoxazole (B147169) ring, a bioisostere for ester and amide functionalities, provides a stable, planar scaffold that can influence the stereochemical outcome of reactions and participate in molecular recognition through hydrogen bonding and π-stacking interactions.

Ortho-substituted benzaldehydes are well-regarded as privileged starting materials for multi-step syntheses. For instance, multi-step sequences starting from benzaldehyde (B42025) are common in laboratory settings to create complex heterocyclic targets like quinoxalines and imidazoles. This highlights the foundational role of the benzaldehyde moiety in building molecular complexity. Similarly, isoxazole and isoxazoline derivatives are recognized as crucial precursors for valuable compounds such as β-hydroxyketones and β-aminoalcohols, demonstrating the synthetic potential embedded in the heterocyclic portion of the molecule.

Scaffold for the Construction of Fused Heterocyclic Systems

The ortho-disposed functionality of this compound makes it an ideal scaffold for constructing fused heterocyclic systems, which are prevalent in pharmaceuticals and natural products. The proximity of the aldehyde and the isoxazole ring allows for intramolecular reactions that can efficiently generate polycyclic structures.

Annulation Reactions for Novel Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy in organic synthesis. The aldehyde group of this compound can readily participate in condensation reactions with various carbon nucleophiles. When these nucleophiles contain an additional reactive site, a subsequent intramolecular cyclization can lead to the formation of a fused ring system. For example, related ortho-alkynylbenzaldehydes are known to undergo annulation with reagents like urazoles, catalyzed by N-heterocyclic carbenes, to produce axially chiral pyrazolo[1,2-a]triazoles. This illustrates the potential for the aldehyde to serve as an anchor point for building complex, fused structures. Furthermore, anthranils (2,1-benzisoxazoles), which are isomers of the benzisoxazole scaffold, are highly effective reagents in a variety of annulation reactions, underscoring the inherent reactivity of the isoxazole motif in ring-forming processes .

Cyclization Reactions to Form Polycyclic Compounds

The compound is a prime candidate for tandem reactions involving cyclization to form polycyclic frameworks. The aldehyde can react with binucleophilic reagents, such as substituted hydrazines or hydroxylamines, to form an intermediate which then undergoes intramolecular cyclization. A strong precedent for this type of transformation is seen in the chemistry of 2-alkynylbenzaldoximes, which undergo intramolecular 6-endo cyclization to furnish isoquinoline N-oxides mdpi.com. By analogy, this compound could react with an appropriate nitrogen-based nucleophile to generate an imine or hydrazone, followed by an intramolecular cyclization involving the isoxazole ring or its substituents, leading to novel polycyclic heteroaromatic systems. Isoxazole motifs themselves are frequently used to construct fused carbocycles or heterocycles, which often possess significant biological activity nih.gov.

Precursor for the Development of Advanced Organic Materials

The unique electronic and structural properties of the isoxazole ring, combined with the reactive handle of the benzaldehyde group, position this compound as a promising precursor for advanced organic materials. Isoxazole derivatives are known to have applications in polymers and semiconductors, and their incorporation into larger systems can impart desirable optical and electronic properties nih.govresearchgate.net.

Key applications in materials science include:

Fluorescent Molecules: Isoxazole-containing compounds have been investigated as fluorescent probes and dyes tandfonline.comthieme-connect.comacs.orgnih.gov. The rigid, planar structure of the aryl-isoxazole core can lead to high fluorescence quantum yields. The benzaldehyde functionality allows for the straightforward incorporation of this fluorophore into larger systems, such as polymers or biomolecules, for imaging and sensing applications.

Functional Polymers: Benzaldehyde-functionalized monomers can be copolymerized to create advanced polymers acs.orgrsc.org. For example, polymers bearing benzaldehyde groups have been used to construct vesicles that can be cross-linked or further functionalized for applications like cell imaging worldscientific.comresearchgate.net. The isoxazole moiety can enhance the thermal stability and tune the electronic properties of such polymers. Polyisoxazoles have been synthesized and show potential as bio-based polymers with tunable thermal properties beilstein-journals.org.

Organic Semiconductors: Isoxazole derivatives have been studied for their potential in organic electronics, including as liquid crystals and components of n-type organic semiconductors acs.orgrsc.org. The electron-withdrawing nature of the isoxazole ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making it a useful component in materials designed for organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Below is a table summarizing potential material applications derived from isoxazole and benzaldehyde precursors.

| Material Type | Relevant Functional Group | Potential Application | Supporting Evidence |

|---|---|---|---|

| Fluorescent Probes | Isoxazole Core | Cellular imaging, chemical sensing | Fluorinated 3,5-diarylisoxazoles and their boron ketoiminate derivatives exhibit aggregation-induced emission (AIE) properties. tandfonline.comacs.org |

| Functional Polymers | Benzaldehyde Group | Cross-linkable hydrogels, degradable networks, functional vesicles | Benzaldehyde-functionalized PEG analogues are used as cross-linkers for injectable hydrogels. Copolymers with benzaldehyde derivatives can create triggerable, degradable polymer networks. rsc.org |

| Liquid Crystals | Isoxazole Core | Display technologies, smart materials | Thiourea and amide compounds incorporating isoxazole rings have been shown to exhibit stable smectic A and nematic mesophases. |

| Organic Semiconductors | Isoxazole Core | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) | Theoretical studies suggest isoxazole derivatives can act as good hole transport contenders for electronic applications. acs.org |

Applications in Ligand Design for Organometallic and Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively control the stereochemical outcome of a reaction. Ligands containing a chiral oxazoline (B21484) moiety are among the most successful and versatile classes used in a vast range of metal-catalyzed transformations tandfonline.comacs.org. The isoxazole ring in this compound is an isomer of oxazole (B20620) and shares similar electronic properties, making it an attractive scaffold for new ligand development.

The structure of this compound offers multiple coordination sites—the nitrogen and oxygen atoms of the isoxazole ring and the oxygen of the aldehyde group. This allows for its potential use as a bidentate or tridentate ligand precursor. For example, the aldehyde could be converted into a chiral amino alcohol, which could then be cyclized to form a chiral oxazoline ring adjacent to the existing isoxazole. This would create a novel bis-heterocyclic ligand framework. The combination of the planar, electron-withdrawing isoxazole and a newly formed chiral center could lead to ligands with unique steric and electronic properties, capable of inducing high enantioselectivity in reactions such as hydrogenations, cycloadditions, or allylic alkylations researchgate.net.

Facilitation of Compound Library Generation for Chemical Biology Studies

Compound libraries are essential tools in drug discovery and chemical biology, allowing for the high-throughput screening of thousands of molecules to identify new bioactive agents. The generation of these libraries relies on robust chemical reactions and versatile building blocks that allow for rapid diversification.

This compound is an ideal substrate for diversity-oriented synthesis. The aldehyde group serves as a key functional handle for introducing molecular diversity. A wide range of substituents can be introduced through well-established reactions, as shown in the table below.

| Reaction Type | Reagents | Resulting Functional Group | Potential for Diversity |

|---|---|---|---|

| Reductive Amination | Primary/Secondary Amines, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amines | Allows introduction of a vast array of commercially available amines. |

| Wittig Reaction | Phosphonium Ylides | Alkenes | Creates diverse olefinic structures with control over stereochemistry. |

| Aldol (B89426) Condensation | Ketones, Aldehydes | α,β-Unsaturated Carbonyls | Builds carbon-carbon bonds and introduces new functional groups. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malonates) | Substituted Alkenes | Used to synthesize derivatives like 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. |

| Grignard/Organolithium Addition | Organometallic Reagents | Secondary Alcohols | Introduces a wide range of alkyl, aryl, or vinyl groups. |

This ability to rapidly generate a library of analogues from a common core structure makes this compound a valuable tool for exploring structure-activity relationships (SAR) in the search for new therapeutic agents or chemical probes.

Analytical Methodologies for 2 3 Methyl 1,2 Oxazol 5 Yl Benzaldehyde Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of synthetic chemistry, enabling the separation of complex mixtures into individual components. For a compound like 2-(3-Methyl-1,2-oxazol-5-yl)benzaldehyde, various chromatographic techniques are indispensable throughout the research and development process.

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique widely used to monitor the progress of chemical reactions. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can qualitatively observe the consumption of reactants and the formation of products over time. youtube.com For reactions involving heterocyclic compounds, silica (B1680970) gel plates (often designated as Silica Gel 60 F254) are commonly used as the stationary phase. rsc.org Visualization is typically achieved under UV light, which reveals UV-active compounds as dark spots on a fluorescent background. rsc.org The choice of mobile phase is critical and is usually a mixture of a nonpolar solvent (like n-hexane) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation. rsc.org The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the product, is prominent. youtube.com

Table 1: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description | Common Selection |

|---|---|---|

| Stationary Phase | The adsorbent coated on the plate. | Silica Gel 60 F254 on aluminum or glass plates |

| Mobile Phase (Eluent) | A solvent system that moves up the plate by capillary action. | Mixtures of n-Hexane and Ethyl Acetate (B1210297) (e.g., 7:3, 1:1) |

| Application | Applying a small spot of the reaction mixture and standards. | Capillary tube or micropipette |

| Visualization | Method to see the separated spots. | UV lamp (254 nm), Iodine chamber, or chemical stains (e.g., p-anisaldehyde) researchgate.net |

Following the completion of a reaction, column chromatography is the standard method for purifying the desired compound from byproducts and unreacted starting materials on a preparative scale. najah.eduresearchgate.net This technique operates on the same principles as TLC but on a much larger scale. semanticscholar.org A glass column is packed with a stationary phase, typically silica gel, and the crude reaction mixture is loaded onto the top. semanticscholar.org A solvent system (eluent), often determined through optimization on TLC, is then passed through the column. researchgate.net Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent, with less polar compounds generally eluting faster. commonorganicchemistry.com For isoxazole (B147169) derivatives, mixtures of n-hexane and ethyl acetate are very common eluents. najah.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Table 2: Example Column Chromatography Parameters for Purification

| Parameter | Description | Typical Implementation |

|---|---|---|

| Stationary Phase | The adsorbent packed into the column. | Silica Gel (e.g., 230-400 mesh) semanticscholar.org |

| Mobile Phase (Eluent) | Solvent system used to elute the compounds. | Gradient or isocratic elution with n-Hexane/Ethyl Acetate (e.g., starting with 100% hexane (B92381) and gradually increasing the proportion of ethyl acetate) najah.educommonorganicchemistry.com |

| Loading Method | Applying the crude product to the column. | Dry loading (adsorbed onto a small amount of silica) or wet loading (dissolved in a minimal amount of eluent) |

| Fraction Analysis | Monitoring the eluate for the desired compound. | TLC analysis of collected fractions |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment and quantification of synthesized compounds. sinoshiny.com It offers higher resolution, speed, and sensitivity compared to standard column chromatography. For a compound like this compound, a reversed-phase HPLC method would typically be employed. researchgate.net In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the analyte has strong absorbance. epa.gov The area of the resulting peak in the chromatogram is proportional to the concentration of the compound, allowing for precise quantification and purity determination, often expressed as a percentage of the total peak area. researchgate.net

Table 3: General HPLC Parameters for Purity Analysis

| Parameter | Description | Common Configuration for Benzaldehyde (B42025) Derivatives researchgate.net |

|---|---|---|

| Column | The heart of the separation, containing the stationary phase. | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | The solvent that carries the sample through the column. | Isocratic or gradient mixture of Water and Acetonitrile, sometimes with an acid modifier (e.g., acetic acid) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 - 2.0 mL/min |

| Detection | The method used to detect the analyte as it elutes. | UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 254 nm) |

| Quantification | Calculation of purity or concentration. | Peak area integration and comparison against a standard or % area normalization |

Advanced Spectroscopic Quantitation Methods

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primarily used for structural elucidation, they can be adapted for highly accurate quantitative analysis.